molecular formula C11H9Cl B8782892 2-Chloro-6-methylnaphthalene

2-Chloro-6-methylnaphthalene

Cat. No. B8782892
M. Wt: 176.64 g/mol
InChI Key: WBIAGGDFPTWSBH-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

A solution of 6-chloro-2-methyl-1,2,3,4-tetrahydronaphthalene-2-ol (11.3 g, 57.5 mmol) and Ph3COH (16.5 g, 63 mmol) in 80 mL of TFA is stirred for 2.5 days. After this time, the solution is concentrated to dryness. The residue is dissolved in CH2Cl2. The organic layer is washed with H2O, saturated NaHCO3, and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with hexanes. The title compound is obtained as a white solid (4.05 g, 22.9 mmol). 1H NMR (CDCl3, 300 MHz) δ7.78 (s, 1H), 7.69 (m, 2H), 7.58 (s, 1H), 7.50 (m, 2H), 2.49 (s, 3H).
Name
6-chloro-2-methyl-1,2,3,4-tetrahydronaphthalene-2-ol
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7]([CH3:13])(O)[CH2:6][CH2:5]2.C(O)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[CH:3]=1

Inputs

Step One
Name
6-chloro-2-methyl-1,2,3,4-tetrahydronaphthalene-2-ol
Quantity
11.3 g
Type
reactant
Smiles
ClC=1C=C2CCC(CC2=CC1)(O)C
Name
Quantity
16.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time, the solution is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in CH2Cl2
WASH
Type
WASH
Details
The organic layer is washed with H2O, saturated NaHCO3, and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=CC=C(C=C2C=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.9 mmol
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.